N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide
CAS No.:
Cat. No.: VC16907917
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | N-[2-(6-ethynylpyridin-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C11H12N2O/c1-3-10-5-4-6-11(13-10)7-8-12-9(2)14/h1,4-6H,7-8H2,2H3,(H,12,14) |
| Standard InChI Key | SRWFZJWOAJZLRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCC1=NC(=CC=C1)C#C |
Introduction
N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide is a complex organic compound featuring an ethynyl group attached to a pyridine ring, along with an acetamide functional group. This unique structure imparts interesting chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis and Production
The synthesis of N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide typically involves the reaction of 6-ethynyl-2-pyridine with an acetamide derivative. Industrial production may leverage continuous flow reactors for efficiency and scalability.
Synthetic Route
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Starting Materials: 6-Ethynyl-2-pyridine and an acetamide derivative.
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Reaction Conditions: The reaction may involve catalysts and solvents suitable for coupling reactions.
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Product Isolation: Purification techniques such as chromatography are used to isolate the final product.
Biological Activity and Potential Applications
Research indicates that N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide has potential biological activity, particularly as a ligand in biochemical assays. Its structural characteristics suggest that it may interact with specific molecular targets, potentially inhibiting enzyme activity or modulating protein functions.
Potential Biological Targets
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Anti-inflammatory Properties: Studies have explored its anti-inflammatory properties, which could be beneficial in treating conditions involving inflammation.
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Anticancer Properties: There is interest in its anticancer potential due to its ability to interact with proteins involved in cancer cell proliferation.
Interaction Mechanisms
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Covalent Bonding: The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
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π-π Stacking Interactions: The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their functionality.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide but lack its unique combination of functional groups.
| Compound Name | Structural Features |
|---|---|
| N-(6-Ethynyl-2-pyridinyl)acetamide | Lacks the ethylene bridge; simpler structure |
| 2-(6-Ethynylpyridin-2-yl)acetamide | Similar core but different substitution pattern |
Research Findings and Future Directions
Research on N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide highlights its potential in medicinal chemistry, particularly in developing new therapeutic agents. Future studies should focus on optimizing its synthesis and exploring its biological activities in more detail.
Data Table: Biological Activity of Related Compounds
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide | Anti-inflammatory, Anticancer | Not specified |
| N-(6-Ethynyl-2-pyridinyl)acetamide | Potential biological activity | Not specified |
| 2-(6-Ethynylpyridin-2-yl)acetamide | Similar biological potential | Not specified |
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